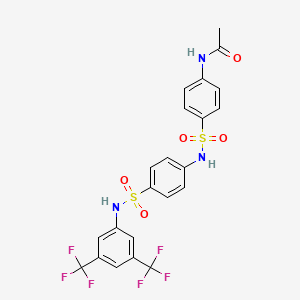
N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide is a complex organic compound characterized by the presence of multiple sulfonamide groups and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the sulfonamide intermediate: The reaction between 3,5-bis(trifluoromethyl)aniline and sulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Coupling reactions: The intermediate is then subjected to coupling reactions with 4-aminobenzenesulfonamide derivatives.
Acetylation: The final step involves acetylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Derivatives with substituted trifluoromethyl groups.
Aplicaciones Científicas De Investigación
N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its sulfonamide groups, which are known to interact with biological targets.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Mecanismo De Acción
The mechanism of action of N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active site residues, while the trifluoromethyl groups can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide: is similar to other sulfonamide-based compounds such as:
Uniqueness
The presence of trifluoromethyl groups in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C22H17F6N3O5S2 |
|---|---|
Peso molecular |
581.5 g/mol |
Nombre IUPAC |
N-[4-[[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H17F6N3O5S2/c1-13(32)29-16-2-6-19(7-3-16)37(33,34)30-17-4-8-20(9-5-17)38(35,36)31-18-11-14(21(23,24)25)10-15(12-18)22(26,27)28/h2-12,30-31H,1H3,(H,29,32) |
Clave InChI |
LWNYBSKZSWXNIC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)
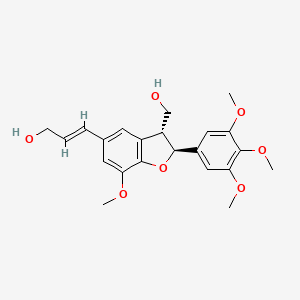

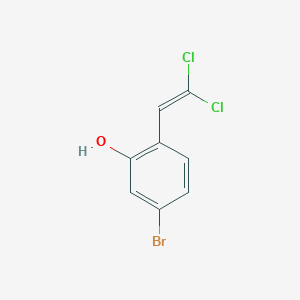
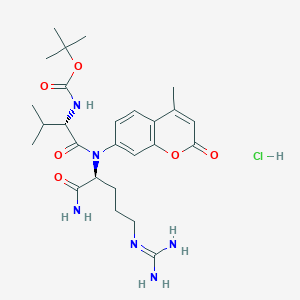

![2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B13063032.png)
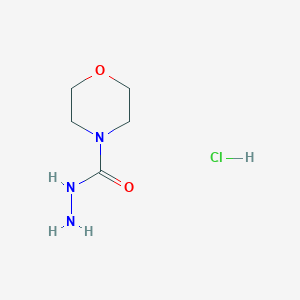
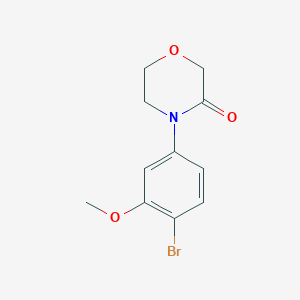
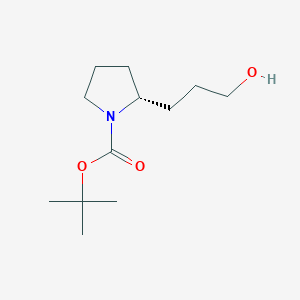
![Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate](/img/structure/B13063042.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate](/img/structure/B13063044.png)
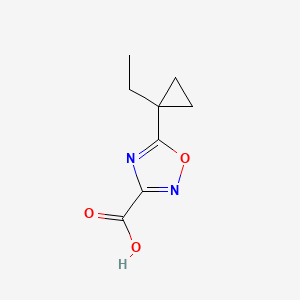
![Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13063053.png)
